molecular formula C18H16ClN3O2S B2768873 N-(3-acetylphenyl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide CAS No. 1396846-34-6

N-(3-acetylphenyl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide

Cat. No.: B2768873
CAS No.: 1396846-34-6
M. Wt: 373.86
InChI Key: YRARXJRUJANZHG-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide, also known as ACT, is a compound that has been widely studied for its potential applications in scientific research. ACT is a synthetic compound that was first synthesized in the early 2000s, and since then, it has been the subject of numerous studies on its properties and potential uses.

Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

Compounds structurally related to N-(3-acetylphenyl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide have been synthesized and analyzed using vibrational spectra and electronic properties. These studies extend to photochemical and thermochemical modeling, analyzing their potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency and free energy of electron injection, suggesting their utility in photovoltaic cells. Additionally, their nonlinear optical (NLO) activity has been investigated, showing promise in various optical applications (Mary et al., 2020).

Antitumor Activity Evaluation

Derivatives of the core structure have been synthesized and evaluated for antitumor activity against human tumor cell lines, demonstrating considerable anticancer activity against specific cancer cell lines. This suggests their potential in developing new therapeutic agents for cancer treatment (Yurttaş et al., 2015).

α-Glucosidase Inhibitory Potential

A series of N-aryl/aralkyl derivatives has been synthesized and evaluated for their α-glucosidase inhibitory potential. Certain compounds within this research have shown promising inhibitory activity, indicating potential applications in managing diabetes or other related metabolic disorders (Iftikhar et al., 2019).

Anti-inflammatory and Analgesic Activities

Novel derivatives have been designed, synthesized, and evaluated for their anti-inflammatory and analgesic properties. Some compounds demonstrated significant activity compared to standard drugs, suggesting their potential as new therapeutic agents for treating inflammation and pain (Shkair et al., 2016).

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2S/c1-11(23)12-5-3-6-13(9-12)20-16(24)10-22(2)18-21-17-14(19)7-4-8-15(17)25-18/h3-9H,10H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRARXJRUJANZHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN(C)C2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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